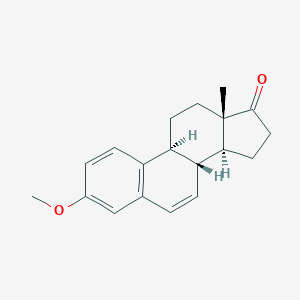![molecular formula C15H18N4O B097962 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19456-74-7](/img/structure/B97962.png)
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-3-MePyP, is a synthetic compound used in scientific research. It is a redox-active molecule that has been shown to have potential applications in a variety of fields, including cancer treatment, neurodegenerative disease research, and photodynamic therapy.
Wirkmechanismus
The mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is complex and not fully understood. It is known to be a redox-active molecule that can undergo reversible oxidation and reduction reactions. It can also generate reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a variety of biochemical and physiological effects. In cancer cells, it can induce cell death through the production of reactive oxygen species. In neurons, it can protect against oxidative stress and prevent neurodegeneration. It has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide in lab experiments is its selectivity for cancer cells and neurons. This makes it a potential candidate for use in cancer treatment and neurodegenerative disease research. However, one limitation of using 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is its potential toxicity. Studies have shown that high concentrations of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can be toxic to cells and tissues.
Zukünftige Richtungen
There are many potential future directions for research on 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is in the development of new photodynamic therapy treatments for cancer. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide and its potential applications in other areas of scientific research.
Synthesemethoden
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide is synthesized by reacting 3-methylpyridine with p-dimethylaminobenzaldehyde and sodium borohydride. The resulting product is then oxidized with hydrogen peroxide to yield 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide.
Wissenschaftliche Forschungsanwendungen
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has been extensively studied for its potential applications in scientific research. One of its most promising applications is in cancer treatment. Studies have shown that 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide can selectively target cancer cells and induce cell death through the production of reactive oxygen species. This makes it a potential candidate for use in photodynamic therapy, a type of cancer treatment that uses light to activate photosensitizing agents and kill cancer cells.
In addition to its potential use in cancer treatment, 4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide has also been studied for its neuroprotective properties. Studies have shown that it can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
19456-74-7 |
|---|---|
Produktname |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Molekularformel |
C15H18N4O |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
N,N,2-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)10-12(14)2/h5-10H,1-4H3 |
InChI-Schlüssel |
GMLXUBAGNMEMPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=[N+](C=C2)[O-])C)N(C)C |
Synonyme |
4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




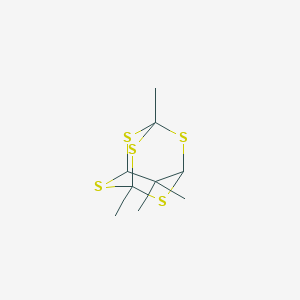

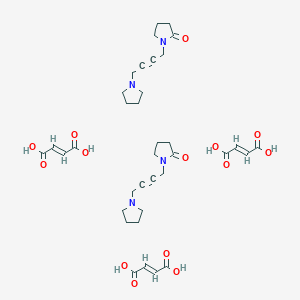

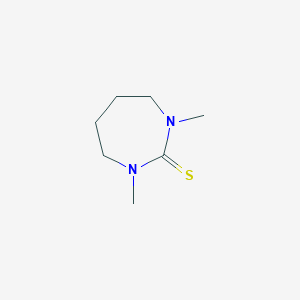
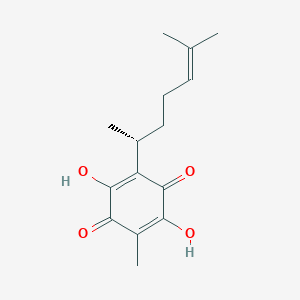
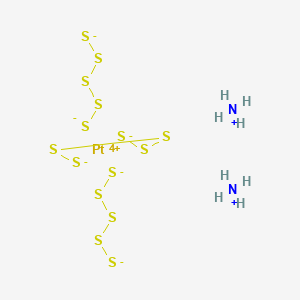

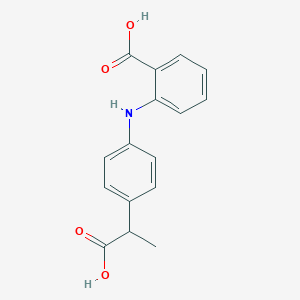

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

